molecular formula C14H17N3O4 B3070634 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid CAS No. 1004944-58-4

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid

Cat. No. B3070634
CAS RN: 1004944-58-4
M. Wt: 291.3 g/mol
InChI Key: HYMOTMBSXZCHEU-UHFFFAOYSA-N
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Description

“3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid” is a chemical compound with the molecular formula C14H17N3O4 . Its average mass is 291.302 Da and its monoisotopic mass is 291.121918 Da .

Scientific Research Applications

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid has a wide range of potential applications in scientific research. It has been studied for its potential use in drug delivery, as a fluorescent probe for imaging, and as a potential therapeutic agent. It has also been studied for its potential use in the detection of certain proteins, as a potential inhibitor of certain enzymes, and as a potential tool for studying cell signaling pathways. In addition, this compound has been used as a model compound for studying the structure and function of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, leading to changes in the biochemical and physiological processes. It is believed that this compound may interact with certain proteins and enzymes by binding to them or by altering their structure and function.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect biochemical and physiological processes. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as tyrosine kinase, and can modulate the activity of certain proteins, such as the transcription factor NF-κB. In addition, this compound has been shown to affect cell signaling pathways, and has been shown to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid has several advantages that make it a useful tool for laboratory experiments. It is a relatively stable compound, and its synthesis is relatively straightforward. In addition, its structure is relatively simple, which makes it easier to study its effects on biochemical and physiological processes. However, this compound also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on biochemical and physiological processes are not yet fully understood, which can make it difficult to predict its effects on a given system.

Future Directions

There are several potential future directions for the study of 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid. One potential direction is to further study its effects on biochemical and physiological processes. This could include studying its effects on cell signaling pathways, its effects on gene expression, and its potential as a therapeutic agent. In addition, further research could be done to identify potential applications of this compound in drug delivery and imaging. Finally, further research could be done to optimize the synthesis of this compound and to identify potential new uses for this compound.

properties

IUPAC Name

3-(4-nitropyrazol-1-yl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12(19)13-2-9-1-10(3-13)5-14(4-9,8-13)16-7-11(6-15-16)17(20)21/h6-7,9-10H,1-5,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMOTMBSXZCHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=C(C=N4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
Reactant of Route 2
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
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3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
Reactant of Route 4
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
Reactant of Route 5
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
Reactant of Route 6
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid

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